molecular formula C7H4Cl2N2 B1430956 6,7-Dichloro-1H-indazole CAS No. 72521-01-8

6,7-Dichloro-1H-indazole

Cat. No.: B1430956
CAS No.: 72521-01-8
M. Wt: 187.02 g/mol
InChI Key: DKFRPUIOXSRKFF-UHFFFAOYSA-N
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Description

6,7-Dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of chlorine atoms at the 6 and 7 positions of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

6,7-Dichloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with tyrosine kinase fibroblast growth factor receptors (FGFRs), where this compound acts as an inhibitor . This inhibition can modulate signaling pathways involved in cell proliferation and differentiation. Additionally, this compound has been shown to interact with cyclo-oxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of pro-inflammatory mediators .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit cell growth in certain cancer cell lines, including colon and melanoma cells . It achieves this by interfering with key signaling pathways that regulate cell proliferation and survival. Moreover, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the binding of this compound to FGFRs inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, ultimately affecting cellular responses. Additionally, this compound can inhibit COX-2 activity by binding to its active site, reducing the production of inflammatory mediators . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Its degradation can occur in the presence of certain enzymes or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are both time-dependent and context-specific.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies depending on the animal model and the duration of exposure. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key metabolic pathway includes its biotransformation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with cytosolic enzymes and signaling molecules, modulating their activity. In the nucleus, it can influence gene expression by binding to transcription factors or DNA. The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichlorobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6,7-Dichloro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and dyes.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without chlorine substitutions.

    5,6-Dichloro-1H-indazole: A similar compound with chlorine atoms at different positions.

    6-Chloro-1H-indazole: A mono-chlorinated derivative.

Uniqueness: 6,7-Dichloro-1H-indazole is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. This distinct arrangement can result in different pharmacokinetic and pharmacodynamic properties compared to other indazole derivatives.

Properties

IUPAC Name

6,7-dichloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRPUIOXSRKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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